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Compound of Interest

Compound Name: Bodipy FL-C16

Cat. No.: B15553641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the core spectral properties of BODIPY FL-C16, a versatile

fluorophore integral to cellular and molecular research. This document provides a

comprehensive overview of its photophysical characteristics, detailed experimental protocols

for their determination, and insights into its application in studying lipid metabolism.

Core Spectral and Photophysical Properties
BODIPY FL-C16, a derivative of the BODIPY (boron-dipyrromethene) dye conjugated to a 16-

carbon fatty acid chain, is prized for its sharp excitation and emission peaks, high fluorescence

quantum yield, and relative insensitivity to solvent polarity.[1] These characteristics make it an

exceptional tool for fluorescence microscopy and other fluorescence-based analytical

techniques. Its spectral behavior, however, is not entirely static and can be influenced by its

immediate microenvironment.

Quantitative Spectral Data
The key spectral properties of BODIPY FL-C16 are summarized in the table below. It is

important to note that while the core BODIPY FL fluorophore dictates the primary spectral

characteristics, the local environment can induce shifts in the excitation and emission maxima.
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Property Value (in Methanol)
Value (Bound to
FABP)

Notes

Excitation Maximum

(λex)
~503 nm[2] ~510 nm[2]

The excitation

maximum exhibits a

slight red-shift upon

binding to proteins

such as Fatty Acid-

Binding Proteins

(FABPs). In aqueous

buffers like PBS,

fluorescence is

significantly

quenched.[2]

Emission Maximum

(λem)
~511-514 nm[1][2] ~518 nm[2]

Similar to the

excitation maximum,

the emission peak

also shows a red-shift

when the fluorophore

is in a non-polar,

protein-bound

environment. The

Stokes shift is typically

small, in the range of

8-11 nm.[2]

Molar Extinction

Coefficient (ε)
>80,000 cm⁻¹M⁻¹[1] Not explicitly reported

This value is

characteristic of

BODIPY FL dyes and

indicates a high

probability of light

absorption at the

excitation maximum.

[1] The precise value

can vary slightly with

the solvent.
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Fluorescence

Quantum Yield (Φ)
~0.90[3]

0.72 - 0.87 (I-FABP

and L-FABP

respectively)

The quantum yield is

exceptionally high in

non-polar solvents like

methanol and when

bound to proteins,

indicating very

efficient fluorescence

emission.[3] In

aqueous solutions, the

quantum yield is

dramatically lower.[2]

Molecular Weight 474.43 g/mol [4] -

Chemical Formula C₂₇H₄₁BF₂N₂O₂[4] -

Experimental Protocols
Accurate characterization of the spectral properties of BODIPY FL-C16 is crucial for

quantitative applications. The following sections detail the standard methodologies for

determining the molar extinction coefficient and fluorescence quantum yield.

Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs

light at a given wavelength. It is determined using the Beer-Lambert law, which states that

absorbance is directly proportional to the concentration of the absorbing species and the path

length of the light.

Materials:

BODIPY FL-C16

Spectrophotometer-grade solvent (e.g., methanol or DMSO)

Precision analytical balance

Volumetric flasks and pipettes
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Quartz cuvettes

Procedure:

Prepare a stock solution: Accurately weigh a small amount of BODIPY FL-C16 and dissolve

it in a precise volume of the chosen solvent to create a concentrated stock solution.

Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with

known concentrations.

Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution

at the excitation maximum (λex).

Plot data: Plot the absorbance values against the corresponding concentrations.

Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εbc, where

A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette in cm,

and c is the concentration in mol/L), the slope of the resulting linear plot is equal to ε × b.

Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.

Determination of Fluorescence Quantum Yield
(Comparative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The

comparative method, which involves comparing the fluorescence of the sample to a standard

with a known quantum yield, is a widely used technique.

Materials:

BODIPY FL-C16

A fluorescent standard with a known quantum yield in the same spectral region (e.g.,

Fluorescein in 0.1 M NaOH, Φ = 0.95)

Spectrofluorometer

UV-Vis spectrophotometer
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Spectrophotometer-grade solvent

Quartz cuvettes

Procedure:

Prepare solutions: Prepare a series of dilutions of both the BODIPY FL-C16 sample and the

fluorescent standard in the same solvent. The absorbance of these solutions at the excitation

wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.

Measure absorbance: Record the absorbance of each solution at the chosen excitation

wavelength using a UV-Vis spectrophotometer.

Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence

emission spectra of all solutions at the same excitation wavelength.

Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area

under the emission curve) for each spectrum.

Plot data: For both the sample and the standard, plot the integrated fluorescence intensity

versus absorbance.

Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated

using the following equation:

Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

Where:

Φ is the quantum yield

Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

η is the refractive index of the solvent
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Diagrams are essential for visualizing complex information. The following sections provide

Graphviz diagrams for the chemical structure of BODIPY FL-C16, a general workflow for its

spectral characterization, and its application in studying cellular lipid uptake.

Chemical Structure of BODIPY FL-C16

Chemical Structure of BODIPY FL-C16

BODIPY FL Core C16 Fatty Acid Chain

img -(CH2)14-COOH
Linker

Click to download full resolution via product page

Caption: Chemical structure of BODIPY FL-C16.

Experimental Workflow for Spectral Characterization
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Workflow for Spectral Characterization

Prepare Stock Solution
(BODIPY FL-C16)

Create Serial Dilutions

Measure Absorbance Spectra
(Spectrophotometer)

Measure Fluorescence Spectra
(Spectrofluorometer)

Calculate Molar
Extinction Coefficient
(Beer-Lambert Plot)

Calculate Quantum Yield
(Comparative Method)

Absorbance data

Report Spectral Properties

Click to download full resolution via product page

Caption: Experimental workflow for spectral characterization.

Application in Cellular Lipid Uptake Studies
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Cellular Lipid Uptake and Trafficking Pathway
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Caption: Cellular lipid uptake and trafficking pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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